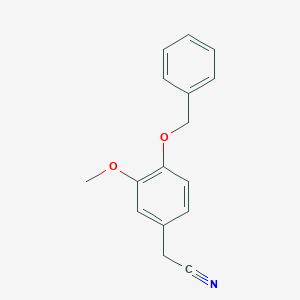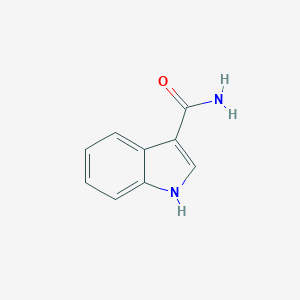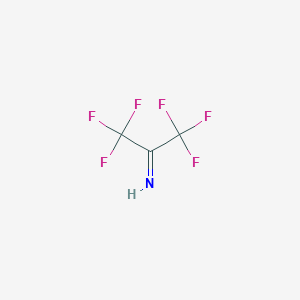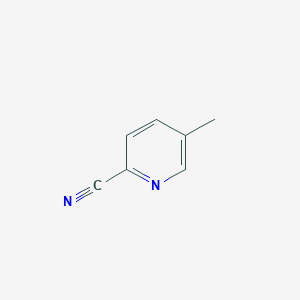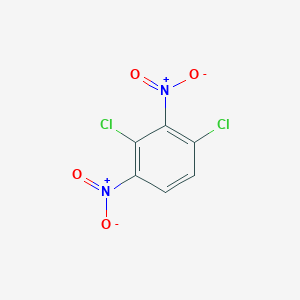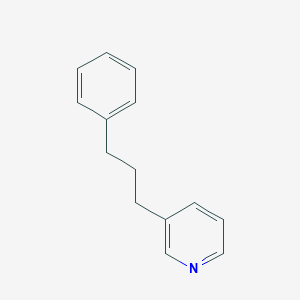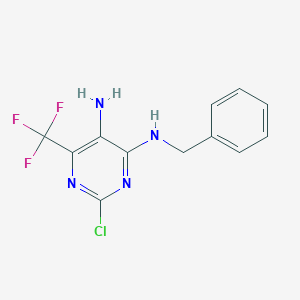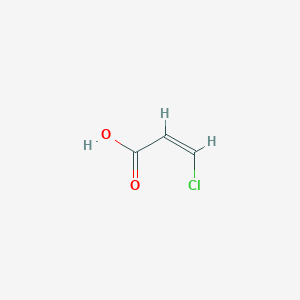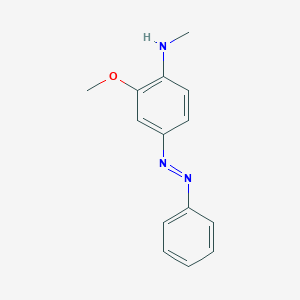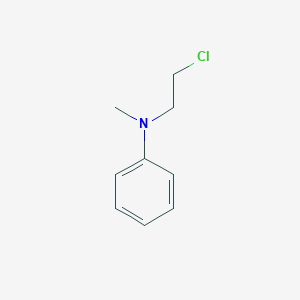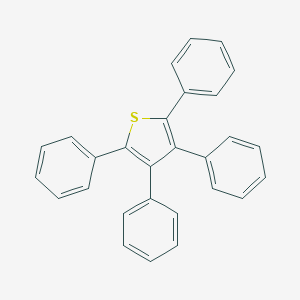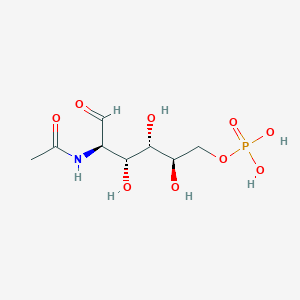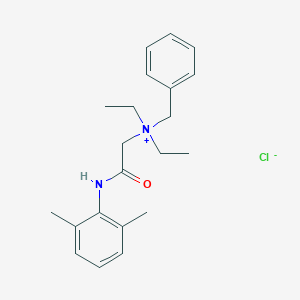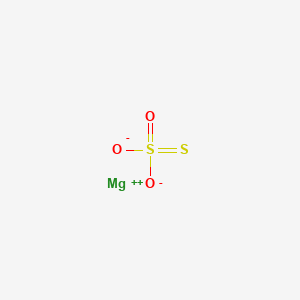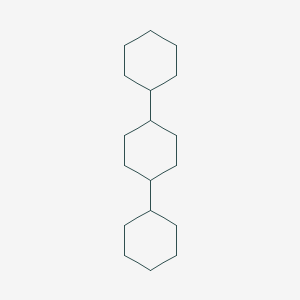
p-Tercyclohexyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Tercyclohexyl (PTCH) is a chemical compound that is widely used in scientific research. It belongs to the class of cyclohexyl compounds and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. PTCH has gained significant attention in recent years due to its potential applications in various fields, such as drug discovery, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of p-Tercyclohexyl is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
P-Tercyclohexyl has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. p-Tercyclohexyl has also been shown to have a potential role in the regulation of glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
P-Tercyclohexyl is a versatile compound that has several advantages for use in laboratory experiments. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on p-Tercyclohexyl. One potential area of research is the development of new synthetic methods for p-Tercyclohexyl that are more efficient and environmentally friendly. Another area of research is the investigation of p-Tercyclohexyl's potential therapeutic effects in the treatment of various diseases, such as diabetes and cancer. Additionally, p-Tercyclohexyl's potential applications in materials science and catalysis warrant further investigation.
Conclusion:
In conclusion, p-Tercyclohexyl is a versatile compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. Its unique properties, including its ability to act as a chiral auxiliary in organic synthesis, make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential therapeutic effects.
Méthodes De Synthèse
P-Tercyclohexyl can be synthesized in several ways, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Grignard reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction between cyclopentadiene and cyclohexene in the presence of a Lewis acid catalyst. The resulting product is then subjected to hydrogenation to obtain p-Tercyclohexyl.
Applications De Recherche Scientifique
P-Tercyclohexyl has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is drug discovery, where p-Tercyclohexyl is used as a chiral auxiliary in the synthesis of various pharmaceuticals. It has also been investigated for its potential use in the development of new materials, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
1795-19-3 |
|---|---|
Nom du produit |
p-Tercyclohexyl |
Formule moléculaire |
C18H32 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
1,4-dicyclohexylcyclohexane |
InChI |
InChI=1S/C18H32/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h15-18H,1-14H2 |
Clé InChI |
OHLFVTCARHBZDH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
SMILES canonique |
C1CCC(CC1)C2CCC(CC2)C3CCCCC3 |
Autres numéros CAS |
1795-19-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



